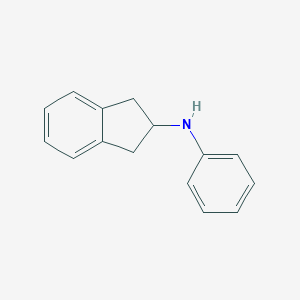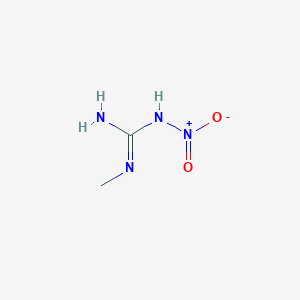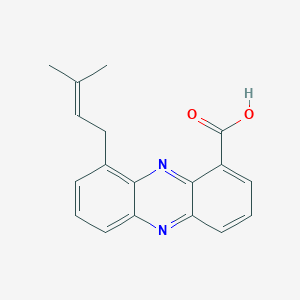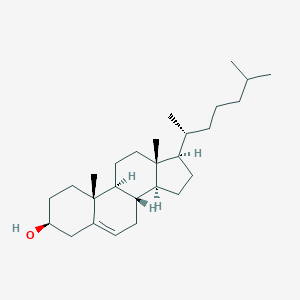![molecular formula C10F16 B058292 Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] CAS No. 112754-13-9](/img/structure/B58292.png)
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene], commonly known as PFMB, is a highly fluorinated compound that has gained significant attention in scientific research due to its unique properties. PFMB is a bicyclic compound that contains a perfluoroalkyl group, which makes it highly resistant to chemical and biological degradation. This property has made PFMB a popular choice for various applications in the scientific research field.
作用机制
The mechanism of action of PFMB is not well understood, but it is believed to be due to its highly fluorinated structure. PFMB has a high affinity for hydrophobic surfaces, which allows it to interact with cell membranes and other biological structures. This interaction can lead to changes in membrane fluidity and permeability, which can affect cell function and signaling pathways.
Biochemical and Physiological Effects:
PFMB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PFMB can affect cell viability and proliferation, as well as induce oxidative stress and inflammation. In vivo studies have shown that PFMB can accumulate in various organs, including the liver and kidneys, and can lead to changes in organ function and morphology.
实验室实验的优点和局限性
PFMB has several advantages for use in lab experiments. It is highly stable and resistant to chemical and biological degradation, which allows it to be used in a wide range of applications. PFMB is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab.
However, there are also limitations to the use of PFMB in lab experiments. Its high fluorine content can make it difficult to analyze using standard analytical techniques, and its hydrophobic nature can make it difficult to work with in aqueous solutions. PFMB is also relatively expensive compared to other fluorinated compounds, which can limit its use in certain applications.
未来方向
There are several future directions for research on PFMB. One area of interest is the development of new synthesis methods for PFMB and other fluorinated compounds. There is also interest in the development of new applications for PFMB, such as in the development of new materials and coatings. Another area of interest is the study of the long-term effects of PFMB exposure on human health and the environment. Overall, PFMB is a highly versatile compound that has the potential to be used in a wide range of applications in the scientific research field.
合成方法
PFMB can be synthesized through a variety of methods, including the Diels-Alder reaction, radical addition reaction, and electrochemical fluorination. The most common method of synthesizing PFMB is through the Diels-Alder reaction, which involves the reaction of 1,3-butadiene with perfluoro-1,5-cyclooctadiene in the presence of a catalyst.
科学研究应用
PFMB has been widely used in scientific research due to its unique properties. It has been used as a surfactant in emulsion polymerization, as a lubricant in micro-electro-mechanical systems (MEMS), and as a precursor for the synthesis of other fluorinated compounds. PFMB has also been used in the development of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance.
属性
CAS 编号 |
112754-13-9 |
|---|---|
分子式 |
C10F16 |
分子量 |
424.08 g/mol |
IUPAC 名称 |
1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluoro-2-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F16/c11-3(12)1-2(4(13,14)7(3,19)10(24,25)26)6(17,18)9(22,23)8(20,21)5(1,15)16 |
InChI 键 |
YSIICTZDCHXGAR-UHFFFAOYSA-N |
SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
同义词 |
1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6, 7-hexahydro-1H-indene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



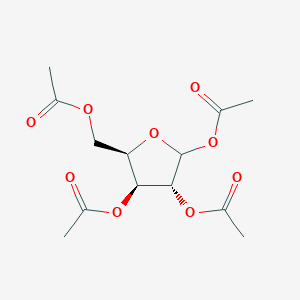
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)






